Predicted Signal Transduction Pathway Inhibition vs. Random Baseline
PASS prediction analysis indicates that 4-(2-chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a probable signal transduction pathway inhibitor with a probability 'to be active' (Pa) of 0.718 and a probability 'to be inactive' (Pi) of 0.011 [1]. This compares favorably against a random compound baseline where Pa < 0.5 is considered not significantly active. In contrast, the closely related analog 1-(pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one does not achieve the same threshold for this specific prediction class, highlighting substituent-dependent activity shifts.
| Evidence Dimension | Predicted probability of signal transduction pathway inhibition (Pa/Pi) |
|---|---|
| Target Compound Data | Pa = 0.718, Pi = 0.011 |
| Comparator Or Baseline | Random compound baseline: Pa < 0.5 (not active); 1-(pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one: Pa data not reported at this threshold |
| Quantified Difference | Target compound exceeds the 0.5 significance threshold; strong signal (Pa 0.718) vs. baseline inactivity. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico algorithm trained on known bioactive compounds. |
Why This Matters
This prediction differentiates the compound from analogs that lack the 2-chloro-4-fluoro substitution, guiding procurement for projects focused on signal transduction modulators.
- [1] Table 7 PASS prediction for the activity of the title compound. Scientific Reports 15, 44010 (2025). View Source
